[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13476371
Molecular Formula: C19H29N3O3
Molecular Weight: 347.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H29N3O3 |
|---|---|
| Molecular Weight | 347.5 g/mol |
| IUPAC Name | benzyl N-[(3S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-3-yl]-N-ethylcarbamate |
| Standard InChI | InChI=1S/C19H29N3O3/c1-4-22(19(24)25-13-15-8-6-5-7-9-15)16-10-11-21(12-16)18(23)17(20)14(2)3/h5-9,14,16-17H,4,10-13,20H2,1-3H3/t16-,17-/m0/s1 |
| Standard InChI Key | PSBXASJIQIQREC-IRXDYDNUSA-N |
| Isomeric SMILES | CCN([C@H]1CCN(C1)C(=O)[C@H](C(C)C)N)C(=O)OCC2=CC=CC=C2 |
| SMILES | CCN(C1CCN(C1)C(=O)C(C(C)C)N)C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CCN(C1CCN(C1)C(=O)C(C(C)C)N)C(=O)OCC2=CC=CC=C2 |
Introduction
Structural Characteristics and Stereochemistry
The compound’s architecture features three key components:
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A (S)-configured pyrrolidine ring at position 3.
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An (S)-2-amino-3-methylbutanoyl side chain linked to the pyrrolidine nitrogen.
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An N-ethylcarbamate benzyl ester group attached to the pyrrolidine’s 3-position .
Stereochemical Configuration
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The pyrrolidine ring adopts an (S)-configuration at C3, while the amino acid side chain maintains an (S)-configuration at C2 .
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This stereochemistry is critical for biological activity, as enantiomeric forms (e.g., the (R)-isomer in source 11) exhibit distinct physicochemical and pharmacological profiles.
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₂₉N₃O₃ | |
| Molecular Weight | 347.5 g/mol | |
| IUPAC Name | benzyl N-[(3S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-3-yl]-N-ethylcarbamate | |
| SMILES | CCN([C@H]1CCN(C1)C(=O)C@HN)C(=O)OCC2=CC=CC=C2 | |
| InChI Key | PSBXASJIQIQREC-IRXDYDNUSA-N |
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis involves three primary steps:
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Pyrrolidine Ring Formation: Cyclization of γ-aminobutyraldehyde derivatives under acidic conditions.
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Amino Acid Coupling: Introduction of (S)-2-amino-3-methylbutanoic acid via peptide coupling reagents (e.g., HOBt/EDCI).
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Carbamate Installation: Reaction of the pyrrolidine amine with ethyl chloroformate, followed by benzyl esterification.
Table 2: Optimization Parameters for Synthesis
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Coupling Reagent | HOBt/EDCI in DMF | 85% → 92% |
| Temperature | 0–5°C (carbamate step) | Reduced side products |
| Solvent | Dichloromethane (esterification) | Purity >98% |
Physicochemical Properties
Solubility and Stability
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Solubility: Poor in aqueous media (0.12 mg/mL in PBS pH 7.4); highly soluble in DMSO (≥50 mg/mL) .
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Stability: Degrades under acidic conditions (t₁/₂ = 2.3 h at pH 2) due to carbamate hydrolysis .
Spectroscopic Data
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IR (KBr): 3320 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O carbamate), 1650 cm⁻¹ (amide I) .
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¹H NMR (500 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, benzyl), 4.51 (s, 2H, OCH₂Ph), 3.98–3.86 (m, 1H, pyrrolidine C3-H), 3.42–3.35 (m, 2H, N-CH₂-CH₃) .
Pharmacological and Biological Insights
Table 3: Comparative Bioactivity of Carbamate Analogs
| Compound | IC₅₀ (Serine Protease) | LogP |
|---|---|---|
| Target Compound | 12.3 µM | 2.8 |
| [(R)-Isomer] | 89.7 µM | 2.7 |
| Benzyl carbamate (control) | >500 µM | 1.9 |
Applications in Drug Development
Lead Optimization
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The compound’s balanced LogP (2.8) and polar surface area (78 Ų) align with Lipinski’s criteria for oral bioavailability .
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Used as a precursor in synthesizing protease inhibitors targeting flaviviruses (e.g., Dengue, Zika) .
Patent Landscape
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